(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
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Overview
Description
(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound with a benzofuran moiety and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chiral Center: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the benzofuran moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of reduced benzofuran derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid: The enantiomer of the compound with different stereochemistry.
2-(Benzofuran-2-yl)acetic acid: A simpler analog without the Boc-protected amino group.
2-(Benzofuran-2-yl)-2-aminoacetic acid: An analog with a free amino group instead of the Boc-protected group.
Uniqueness
(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to its chiral nature and the presence of both the benzofuran moiety and the Boc-protected amino group. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-8,12H,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQAQRIXFNHRQN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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